

Application Notes: Protocol for MS-0022 in Western Blot Analysis

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Compound of Interest

Compound Name: MS-0022

Cat. No.: B1676849

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Product Name: Anti-Glo1 (**MS-0022**)

Catalog Number: **MS-0022**

For Research Use Only. Not for use in diagnostic procedures.

Product Description

Anti-Glo1 (**MS-0022**) is a rabbit polyclonal antibody meticulously developed for the detection of the Glyoxalase I (Glo1) protein. This antibody is purified by protein A and peptide affinity chromatography, ensuring high specificity and sensitivity. It is an invaluable tool for researchers studying cellular metabolism, stress responses, and pathways implicated in diabetes and neurodegenerative disorders. Western blotting is a recommended application for this antibody.

Storage and Handling

Upon receipt, store the antibody at -20°C. For long-term storage, aliquot the antibody to prevent repeated freeze-thaw cycles and store at -80°C. When handled and stored as recommended, the antibody is stable for one year from the date of receipt.

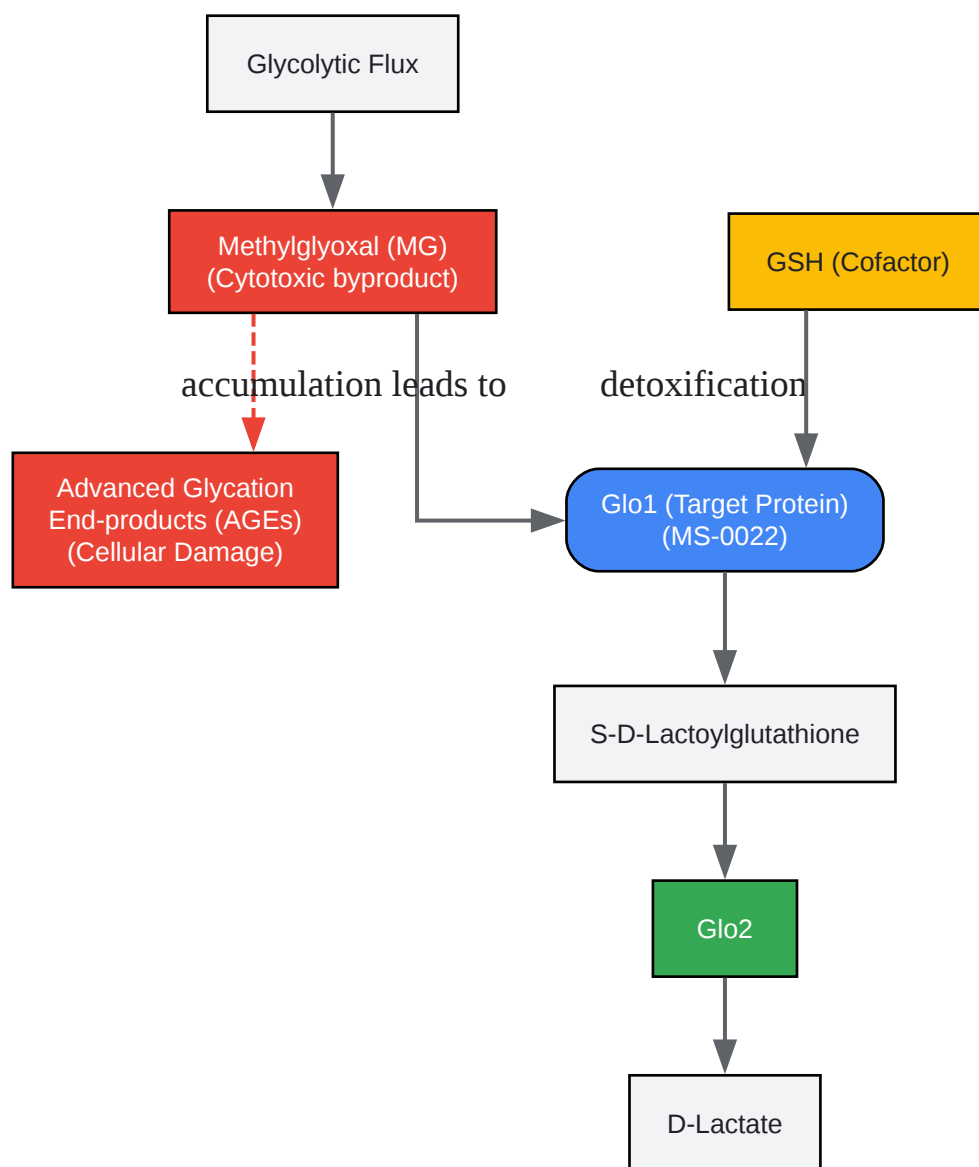
Recommended Dilutions

The following table provides a recommended starting dilution for Western blot analysis. However, optimal dilutions should be determined experimentally by the end-user.

Application	Recommended Starting Dilution
Western Blot	1:1000

Signaling Pathway of Glo1

Glyoxalase I (Glo1) is a critical enzyme in the glyoxalase system, which detoxifies methylglyoxal (MG), a cytotoxic byproduct of glycolysis. The Glo1 pathway is integral to cellular protection against dicarbonyl stress. An increase in glycolytic flux leads to higher levels of MG. Glo1, using glutathione (GSH) as a cofactor, converts MG to S-D-lactoylglutathione, which is subsequently metabolized to D-lactate by Glo2. This pathway is crucial for preventing the accumulation of advanced glycation end-products (AGEs), which are associated with cellular damage and various pathologies.



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Figure 1: Glo1 Signaling Pathway. This diagram illustrates the role of Glo1 in detoxifying methylglyoxal.

Experimental Protocol: Western Blot Analysis

This protocol provides a comprehensive guide for using **MS-0022** in Western blot analysis.

Reagent and Buffer Preparation

- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.

- 4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β -mercaptoethanol.
- Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
- Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.
- TBST (Tris-Buffered Saline with Tween 20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween 20.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

Experimental Workflow

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